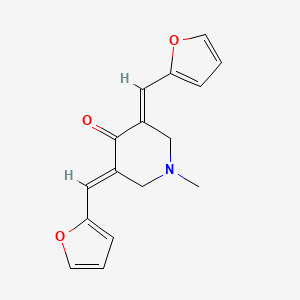
3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidinone core substituted with two furan-2-ylmethylene groups at positions 3 and 5, and a methyl group at position 1. Its distinct structure makes it an interesting subject for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one typically involves the condensation of 1-methylpiperidin-4-one with furan-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the furan-2-ylmethylene groups at the 3 and 5 positions of the piperidinone ring. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives or other reduced products.
Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides, while nucleophilic substitution can be achieved using nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of substituted furan derivatives, depending on the nature of the substituents introduced.
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation. The exact molecular pathways involved would require further investigation to elucidate.
類似化合物との比較
3,5-Bis(furan-2-ylmethylene)-1-methylpiperidin-4-one can be compared with other similar compounds, such as:
3,5-Bis(thiophen-2-ylmethylene)-1-methylpiperidin-4-one: This compound features thiophene rings instead of furan rings, which may result in different chemical and biological properties.
3,5-Bis(benzofuran-2-ylmethylene)-1-methylpiperidin-4-one:
3,5-Bis(pyridin-2-ylmethylene)-1-methylpiperidin-4-one: Substitution with pyridine rings introduces nitrogen atoms, which can affect the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of furan rings and a piperidinone core, which imparts distinct chemical and biological characteristics.
特性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
(3E,5E)-3,5-bis(furan-2-ylmethylidene)-1-methylpiperidin-4-one |
InChI |
InChI=1S/C16H15NO3/c1-17-10-12(8-14-4-2-6-19-14)16(18)13(11-17)9-15-5-3-7-20-15/h2-9H,10-11H2,1H3/b12-8+,13-9+ |
InChIキー |
QQHADRRKKGASTC-QHKWOANTSA-N |
異性体SMILES |
CN1C/C(=C\C2=CC=CO2)/C(=O)/C(=C/C3=CC=CO3)/C1 |
正規SMILES |
CN1CC(=CC2=CC=CO2)C(=O)C(=CC3=CC=CO3)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


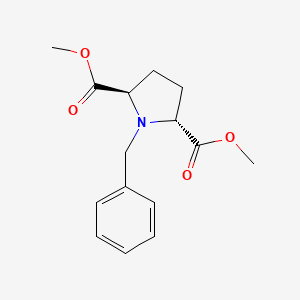
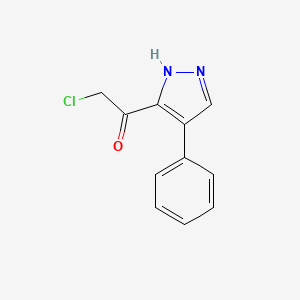

![3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207718.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B15207720.png)


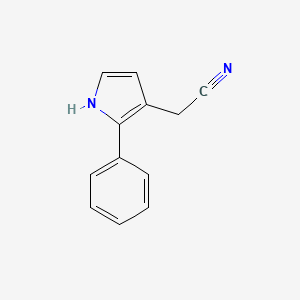
![2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one](/img/structure/B15207760.png)
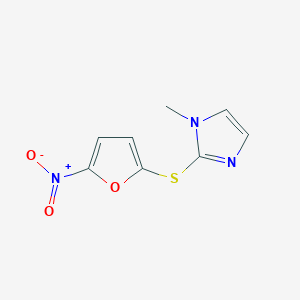

![4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15207789.png)

![2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)
